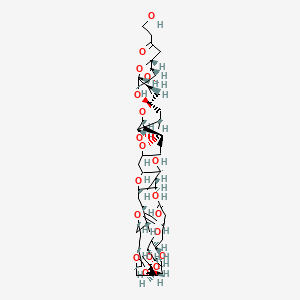![molecular formula C29H42N4O3 B1245390 3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)
3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Synthesis of New dihydropyrimidinones : A multi-step synthetic protocol for dihydropyrimidinones bearing quinolynyl methoxy phenyl moiety was developed. This could contribute to advancements in chemical synthesis methodologies (Jawale et al., 2011).
Anticancer Properties : Certain quinoline derivatives have been synthesized and evaluated for their anticancer activities. This includes research on compounds with structural similarities to the chemical , focusing on their impact against various cancer cell lines (Reddy et al., 2015).
Synthesis and Anticancer Assessment of Quinoline Derivatives : Research has been conducted on the synthesis and evaluation of quinoline derivatives as potential anticancer agents. This includes the exploration of different derivatives and their effects on cancer cells (Regal et al., 2020).
Synthesis and Antimicrobial Activity
Novel Pyrazolo[3,4-d]pyrimidine Derivatives : The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives was explored, showing potential as antimicrobial agents. This demonstrates the versatility of similar chemical structures in combating microbial infections (Holla et al., 2006).
Antimicrobial Evaluation of Quinoline Derivatives : A study focused on the synthesis and antimicrobial evaluation of quinoline derivatives bearing different heterocyclic moieties. This indicates the broad spectrum of application for compounds with quinoline structures in addressing microbial threats (El-Gamal et al., 2016).
Additional Applications
Supramolecular Gelators : Quinoline urea derivatives have been explored for their potential in creating supramolecular gelators. This application showcases the utility of such compounds in materials science and engineering (Braga et al., 2013).
Psychopharmacological Activity : Research into quinoline derivatives has also extended into psychopharmacology, indicating potential applications in mental health treatments and neurological research (Emmie de et al., 2019).
Eigenschaften
Molekularformel |
C29H42N4O3 |
|---|---|
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-1-(3-morpholin-4-ylpropyl)-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea |
InChI |
InChI=1S/C29H42N4O3/c1-3-14-32-16-5-7-25-22-24(8-13-28(25)32)23-33(17-6-15-31-18-20-35-21-19-31)29(34)30-26-9-11-27(12-10-26)36-4-2/h8-13,22H,3-7,14-21,23H2,1-2H3,(H,30,34) |
InChI-Schlüssel |
WXVKUPMEDPTHBL-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC2=C1C=CC(=C2)CN(CCCN3CCOCC3)C(=O)NC4=CC=C(C=C4)OCC |
Kanonische SMILES |
CCCN1CCCC2=C1C=CC(=C2)CN(CCCN3CCOCC3)C(=O)NC4=CC=C(C=C4)OCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Carbamimidamidooxy)ethyl]-2-{3-[(2,2-Difluoro-2-Phenylethyl)amino]-6-Methyl-2-Oxopyrazin-1(2h)-Yl}acetamide](/img/structure/B1245309.png)

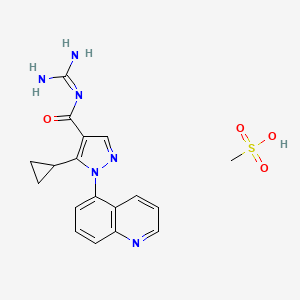
![3-[1-(6,7-Diethoxy-2-morpholino-4-quinazolinyl)-4-piperidinyl]-1,2,3,4-tetrahydro-1,6-dimethyl-2,4-dioxoquinazoline hydrochloride](/img/structure/B1245316.png)
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione](/img/structure/B1245317.png)
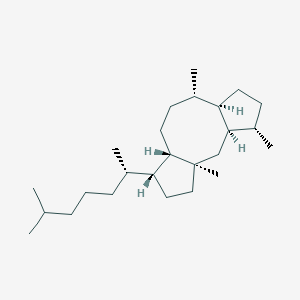
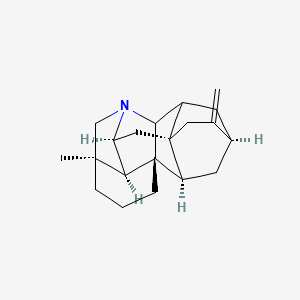
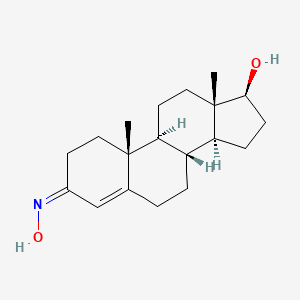

![4-({4-[(4-Methoxypyridin-2-Yl)amino]piperidin-1-Yl}carbonyl)benzonitrile](/img/structure/B1245329.png)
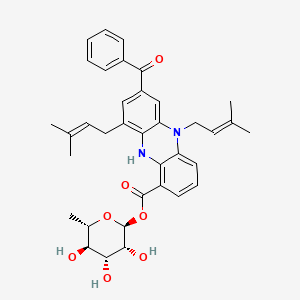
![4-[(4-chlorophenyl)amino]-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[4,3-e]pyrimidin-7-one](/img/structure/B1245332.png)
